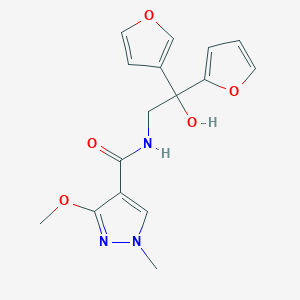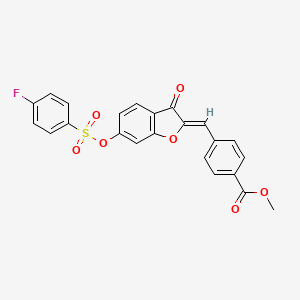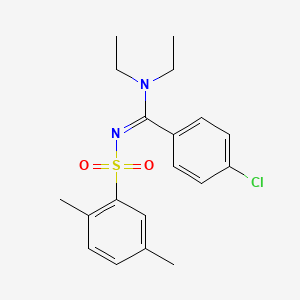![molecular formula C16H18N4O3 B2402219 1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea CAS No. 1448078-94-1](/img/structure/B2402219.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
BenchChem offers high-quality 1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis and Characterization
Research on derivatives of anthranilic acid and various urea compounds indicates interest in synthesizing and characterizing heterocyclic compounds for potential applications in medicinal chemistry and materials science. For example, studies have detailed the reactions of derivatives of anthranilic acid with isocyanates to form quinazolinediones and pyrimidoquinazolines, showcasing the utility of urea derivatives in synthesizing complex heterocyclic structures (Papadopoulos, 1984).
Anticancer and Antimicrobial Activity
Research into 1-aryl-3-(2-chloroethyl) ureas has investigated their potential as anticancer agents, highlighting the exploration of urea derivatives in the development of new therapeutic agents (Gaudreault et al., 1988). Additionally, studies have synthesized novel urea derivatives to evaluate their antimicrobial activity, suggesting a broad interest in the biological activities of these compounds (Shankar et al., 2017).
Catalytic and Green Chemistry Applications
Research on the use of urea as a novel organo-catalyst in eco-friendly synthesis processes exemplifies the compound's utility in green chemistry. One study demonstrated the synthesis of functionalized pyrans and heterocycles using urea, highlighting its potential as an environmentally benign catalyst (Brahmachari & Banerjee, 2014).
Material Science and Supramolecular Chemistry
Investigations into low molecular weight hydrogelators, including urea derivatives, have explored their use in creating materials with tunable physical properties. Such studies indicate the role of urea compounds in developing new materials for various applications, from drug delivery systems to novel supramolecular assemblies (Lloyd & Steed, 2011).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-20-13(10-2-3-10)6-12(19-20)8-17-16(21)18-11-4-5-14-15(7-11)23-9-22-14/h4-7,10H,2-3,8-9H2,1H3,(H2,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKOAQZJUZYZJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)NC2=CC3=C(C=C2)OCO3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Pyridin-3-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one](/img/structure/B2402138.png)

![2-(isopropylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2402141.png)

![1-[4-(2-Methoxyethyl)-1,2,4-triazol-3-yl]ethanamine;dihydrochloride](/img/structure/B2402146.png)
![4,5-Dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2402150.png)
![(2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2402151.png)
![2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile](/img/structure/B2402152.png)
![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B2402153.png)

![tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2402155.png)
![(3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate](/img/structure/B2402156.png)
![5-{1-[(2-Methylphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2402157.png)
